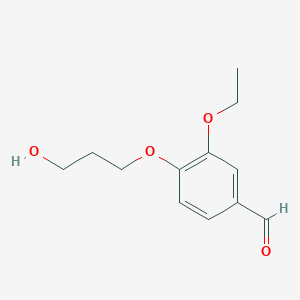

3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

656810-09-2 |

|---|---|

分子式 |

C12H16O4 |

分子量 |

224.25 g/mol |

IUPAC 名称 |

3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde |

InChI |

InChI=1S/C12H16O4/c1-2-15-12-8-10(9-14)4-5-11(12)16-7-3-6-13/h4-5,8-9,13H,2-3,6-7H2,1H3 |

InChI 键 |

FJVZNSMDTOOFBT-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCCO |

产品来源 |

United States |

Synthetic Methodologies for 3 Ethoxy 4 3 Hydroxypropoxy Benzaldehyde

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Catalyst Development and Screening for Enhanced Efficiency

The efficiency of the Williamson ether synthesis for preparing 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde is highly dependent on the choice of catalyst. Phase-transfer catalysts (PTCs) are particularly effective in this type of reaction, as they facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. byjus.com This enhances the reaction rate and allows for milder reaction conditions.

Commonly employed PTCs for such syntheses include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (BTEAC). The selection of the optimal catalyst often involves screening a variety of candidates to identify the one that provides the best balance of reaction time, yield, and selectivity.

Below is a representative data table illustrating the screening of different catalysts for a model reaction involving the etherification of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with a protected 3-carbon alkyl halide. The data is based on typical results observed in similar Williamson ether syntheses.

Table 1: Catalyst Screening for the Synthesis of a 3-Ethoxy-4-(alkoxy)benzaldehyde Derivative Reaction Conditions: 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), protected 3-chloro-1-propanol (B141029) (1.2 eq), K₂CO₃ (2.0 eq), Solvent (Toluene), 80 °C, 8 hours.

| Catalyst (5 mol%) | Yield (%) | Purity (%) |

| None | 15 | 85 |

| Tetrabutylammonium bromide (TBAB) | 88 | 97 |

| Benzyltriethylammonium chloride (BTEAC) | 82 | 96 |

| Tetrabutylammonium iodide (TBAI) | 92 | 98 |

| 18-Crown-6 | 75 | 95 |

This table is generated based on analogous Williamson ether synthesis reactions and serves as a representative example.

The results indicate that the use of a phase-transfer catalyst significantly improves the yield and purity of the product compared to the uncatalyzed reaction. Tetrabutylammonium iodide (TBAI) shows the highest efficacy in this model system, which is consistent with the known reactivity of iodide as a good leaving group in the Finkelstein reaction, which can occur in situ to generate a more reactive alkyl iodide.

Solvent Effects and Reaction Kinetics in Multistep Syntheses

The choice of solvent plays a crucial role in the Williamson ether synthesis, influencing reaction rates, yields, and the solubility of reactants and catalysts. mdpi.com Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often effective as they can dissolve both the polar and nonpolar reactants. libretexts.orglumenlearning.com However, from a green chemistry perspective, less toxic and more environmentally benign solvents are preferred.

The reaction kinetics of the Williamson ether synthesis are typically second-order, being first-order in both the phenoxide and the alkyl halide. The rate of reaction is influenced by the nature of the solvent, with polar aprotic solvents generally leading to faster reactions by solvating the cation of the base and leaving the phenoxide anion more nucleophilic.

A study of solvent effects on a model Williamson ether synthesis for a benzaldehyde (B42025) derivative could yield the following representative data:

Table 2: Influence of Solvent on the Synthesis of a 3-Ethoxy-4-(alkoxy)benzaldehyde Derivative Reaction Conditions: 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), protected 3-chloro-1-propanol (1.2 eq), K₂CO₃ (2.0 eq), TBAB (5 mol%), 80 °C, 6 hours.

| Solvent | Dielectric Constant (ε) | Yield (%) |

| Toluene | 2.4 | 75 |

| Acetonitrile | 37.5 | 85 |

| N,N-Dimethylformamide (DMF) | 36.7 | 90 |

| Dimethyl sulfoxide (DMSO) | 47 | 92 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 78 |

This table is generated based on analogous Williamson ether synthesis reactions and serves as a representative example.

The data illustrates that polar aprotic solvents like DMF and DMSO provide higher yields due to their ability to solvate the potassium cation, thereby increasing the nucleophilicity of the phenoxide. 2-Methyltetrahydrofuran (2-MeTHF) is included as a more environmentally friendly alternative to traditional polar aprotic solvents.

Application of Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to incorporate several principles of green chemistry to minimize its environmental impact. youtube.comnih.gov These principles focus on areas such as atom economy, the use of safer solvents and reagents, and energy efficiency. researchgate.net

One key aspect is the use of a phase-transfer catalyst, which can enable the use of water as a solvent or reduce the need for harsh organic solvents. researchgate.net Additionally, the choice of a base is important; using a milder base like potassium carbonate is preferable to more hazardous options.

To quantify the "greenness" of a synthetic route, various metrics can be employed. The Atom Economy (AE) and Process Mass Intensity (PMI) are two such metrics. nih.gov

Atom Economy (AE): AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Process Mass Intensity (PMI): PMI = Total Mass in a Process / Mass of Product

A comparison of a traditional synthesis with a greener alternative for a similar etherification reaction is presented below:

Table 3: Green Chemistry Metrics for a Model Etherification Reaction

| Metric | Traditional Synthesis | Greener Synthesis |

| Solvent | Dichloromethane (B109758) | Water with PTC |

| Base | Sodium Hydride | Potassium Carbonate |

| Atom Economy (%) | ~75% | ~85% |

| Process Mass Intensity (PMI) | ~50 | ~20 |

This table is generated based on analogous Williamson ether synthesis reactions and serves as a representative example.

The greener synthesis demonstrates a higher atom economy and a significantly lower PMI, indicating a more efficient use of materials and a reduction in waste generation.

Purification and Isolation Techniques for High-Purity Compound Acquisition

The final step in the synthesis of this compound is the purification and isolation of the target compound in high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present.

A typical workup procedure for a Williamson ether synthesis involves quenching the reaction mixture, followed by extraction to separate the product from the inorganic salts and the catalyst. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. researchgate.net

For a solid product like this compound, recrystallization is a common and effective method for achieving high purity. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.

Alternatively, column chromatography can be employed for purification, especially if the product is an oil or if there are impurities with similar solubility to the product.

A summary of potential purification techniques and their effectiveness is provided below:

Table 4: Purification Techniques for this compound

| Technique | Principle | Typical Purity Achieved (%) |

| Extraction | Partitioning between immiscible liquids | 85-95% |

| Recrystallization | Differential solubility in a solvent at different temperatures | >99% |

| Column Chromatography | Differential adsorption on a stationary phase | >99% |

| Distillation | Separation based on boiling point differences (if applicable) | >98% |

This table is generated based on the general principles of purification for organic compounds of similar structure.

Following purification, the identity and purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Mechanistic Studies of 3 Ethoxy 4 3 Hydroxypropoxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for a variety of nucleophilic addition and related reactions.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

The reaction of an aldehyde with a primary amine is a classic condensation reaction that results in the formation of an imine, commonly known as a Schiff base. This process involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

The general mechanism proceeds as follows:

The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).

A proton transfer results in a zwitterionic intermediate, which then rearranges to a carbinolamine.

Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water).

Elimination of water and a final deprotonation from the nitrogen atom yields the stable imine product.

For 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde, this reaction would produce a Schiff base with the general structure determined by the R-group of the primary amine used. Studies on the similar compound, 3-ethoxy-4-hydroxybenzaldehyde (B1662144), have shown its successful use in synthesizing Schiff bases, which then serve as ligands for metal complexes. researchgate.netkaust.edu.sasemanticscholar.orgresearchgate.net For example, condensation with various amines like 2-amino benzoic acid and chlorophenyl ethylamine (B1201723) derivatives has been reported. kaust.edu.saresearchgate.net These reactions confirm the accessibility and reactivity of the aldehyde group in this type of substituted benzaldehyde.

Table 1: Expected Schiff Base Formation

| Reactant | Reagent | Expected Product |

|---|

Selective Oxidation Pathways to Carboxylic Acid Analogues

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can achieve this, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions.

Hydrogen peroxide (H₂O₂), often with a catalyst. mdpi.com

Tollens' reagent (a silver-ammonia complex).

Chromium-based reagents like Jones reagent (CrO₃/H₂SO₄).

A kinetic study on the oxidation of the related compound, 3-ethoxy-4-hydroxybenzaldehyde, using potassium permanganate in an acidic medium found that the reaction is first order with respect to the oxidant, the substrate, and the acid. researchgate.net This suggests a mechanism where the hydrated form of the aldehyde is attacked by the permanganate species. researchgate.net For this compound, the primary alcohol on the side chain could also be susceptible to oxidation, especially with strong, non-selective oxidants. Therefore, milder, more selective methods, such as using sodium chlorite (B76162) (NaClO₂) or hydrogen peroxide, would be preferred to selectively form 3-Ethoxy-4-(3-hydroxypropoxy)benzoic acid . mdpi.com

Table 2: Selective Oxidation of the Aldehyde Group

| Starting Material | Reagent | Expected Product |

|---|

Selective Reduction Pathways to Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents. The key to this reaction is the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

Common selective reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Sodium borohydride is a mild and highly selective reagent that reduces aldehydes and ketones but typically does not affect esters, carboxylic acids, or the aromatic ring. chemicalforums.com Therefore, it is the ideal reagent for converting this compound into [3-Ethoxy-4-(3-hydroxypropoxy)phenyl]methanol . The reaction involves the transfer of a hydride from the borohydride to the carbonyl carbon, followed by a workup with water or a dilute acid to protonate the resulting alkoxide. Discussions in educational contexts regarding the reduction of the similar compound 3-ethoxy-4-hydroxybenzaldehyde with sodium borohydride confirm this is a standard and predictable transformation. chemicalforums.comchegg.com

Table 3: Selective Reduction of the Aldehyde Group

| Starting Material | Reagent | Expected Product |

|---|

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for C-C Bond Formation

Olefination reactions are powerful methods for forming carbon-carbon double bonds (alkenes) from carbonyl compounds.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The mechanism is generally understood to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.orgstackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an oxaphosphetane intermediate that eliminates a water-soluble phosphate (B84403) byproduct, simplifying purification. alfa-chemistry.comnrochemistry.com Aromatic aldehydes, like the one in the target compound, are known to react readily and produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org

For this compound, both reactions would effectively convert the aldehyde into an alkene, with the substituent on the new double bond determined by the structure of the ylide or phosphonate used.

Transformations of the Primary Alcohol Functional Group

The terminal hydroxyl group on the 3-hydroxypropoxy side chain offers another site for chemical modification, distinct from the aldehyde.

Esterification Reactions for Derivatization

The primary alcohol can be converted into an ester through several methods. Esterification is a common derivatization technique that can alter the physical properties of the molecule.

Common esterification methods include:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄). This is an equilibrium-driven process.

Reaction with Acyl Halides or Anhydrides: Reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Reacting this compound with, for example, acetyl chloride in the presence of pyridine would yield 3-(4-formyl-2-ethoxyphenoxy)propyl acetate . This reaction would selectively acylate the more nucleophilic primary alcohol over the phenolic ether oxygen.

Table 4: Esterification of the Primary Alcohol

| Starting Material | Reagent | Expected Product |

|---|

Etherification Reactions with Various Alkylating Agents

The primary alcohol of this compound can be readily converted into an ether through various etherification methods. The most common of these is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by nucleophilic substitution on an alkyl halide or a similar electrophile. youtube.commasterorganicchemistry.com

The synthesis of the title compound itself is typically achieved via a Williamson ether synthesis, where the phenoxide of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is reacted with a 3-halopropanol. learncbse.in Similarly, the terminal hydroxyl group of the 3-hydroxypropoxy chain is available for further functionalization.

The reaction proceeds in two main steps:

Deprotonation: A base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a sodium alkoxide. Hydrogen gas is released as a byproduct. youtube.com

Nucleophilic Attack: The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the new ether linkage. masterorganicchemistry.com

The choice of the alkylating agent allows for the introduction of a wide variety of functional groups at this position. The efficiency of the reaction is highest with methyl and primary alkyl halides. masterorganicchemistry.com

Table 1: Illustrative Etherification Reactions

| Alkylating Agent | Reagents & Conditions | Resulting Ether Product | Notes |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 1. NaH, THF 2. CH₃I | 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde | A standard methylation reaction. |

| Ethyl Bromide (CH₃CH₂Br) | 1. NaH, THF 2. CH₃CH₂Br | 3-Ethoxy-4-(3-ethoxypropoxy)benzaldehyde | Forms the corresponding ethyl ether. |

| Benzyl (B1604629) Bromide (BnBr) | 1. NaH, THF 2. BnBr | 3-Ethoxy-4-(3-(benzyloxy)propoxy)benzaldehyde | Introduces a benzyl group, which can also serve as a protecting group. |

Selective Oxidation of the Primary Alcohol to Aldehyde or Carboxylic Acid

The primary alcohol in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org This selectivity is crucial in multi-step synthesis where precise control over functional group transformations is required.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are necessary. wikipedia.org The absence of water prevents the formation of the gem-diol hydrate, which is susceptible to further oxidation. wikipedia.org Reagents like Pyridinium Chlorochromate (PCC) dissolved in a non-aqueous solvent such as dichloromethane (B109758) (DCM) are ideal for this transformation. vedantu.comorganicchemistrytutor.com Other modern reagents like Dess-Martin Periodinane (DMP) also provide high yields of the aldehyde under mild conditions. libretexts.org

Oxidation to Carboxylic Acid: For complete oxidation to a carboxylic acid, stronger oxidizing agents are employed, typically in aqueous conditions. vedantu.com Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄ in what is known as the Jones oxidation) will convert the primary alcohol directly to a carboxylic acid. libretexts.orglibretexts.orgorganic-chemistry.org The reaction is often performed under reflux to ensure the reaction goes to completion. libretexts.org

Table 2: Selective Oxidation of the Primary Alcohol

| Desired Product | Oxidizing Agent | Typical Conditions | Reaction Outcome |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ (DCM), Room Temp | Stops at the aldehyde stage. organicchemistrytutor.com |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM), Room Temp | Mild, selective oxidation to the aldehyde. libretexts.org |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, then acid workup | Strong oxidation to the carboxylic acid. vedantu.com |

| Carboxylic Acid | Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | Strong oxidation to the carboxylic acid. libretexts.org |

Reactivity of the Aryl Ether Linkages under Various Conditions

The molecule contains two distinct ether linkages: an ethyl aryl ether and a (propoxy) aryl ether. Both are generally stable but can be cleaved under specific, often harsh, conditions. The cleavage of aryl alkyl ethers typically requires strong acids or potent Lewis acids.

Common reagents for this transformation include strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). researchgate.net Another effective modern reagent is trimethylsilyl (B98337) iodide (TMSI), which can cleave ethers under relatively milder conditions. acsgcipr.org The mechanism generally involves the protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the adjacent alkyl carbon by a halide or another nucleophile. acsgcipr.org

Given the two aryl ether linkages, selective cleavage is a significant challenge. The relative rates of cleavage would depend on steric hindrance and the electronic nature of the alkyl groups. In general, cleavage of a methyl or ethyl ether is common. The longer propoxy chain might exhibit different reactivity, but both are susceptible to cleavage under forcing conditions. Recent methods using photoredox catalysis with silyl (B83357) chlorides have shown promise for chemoselective C–O bond cleavage, offering a milder alternative to traditional methods. acs.org

Electrophilic Aromatic Substitution on the Benzaldehyde Ring

The benzaldehyde ring in this compound is disubstituted, and the outcome of electrophilic aromatic substitution (EAS) is directed by the combined electronic effects of these two groups. libretexts.org

The substituents are:

-OCH₂CH₃ (Ethoxy group): This is an activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. It is an ortho, para-director. libretexts.org

-CHO (Aldehyde group): This is a deactivating group because the carbonyl is electron-withdrawing through resonance. It is a meta-director. libretexts.org

When directing effects compete, the more powerful activating group generally controls the position of the incoming electrophile. jove.commasterorganicchemistry.com In this case, the ethoxy group is a strong activator, while the aldehyde is a deactivator. Therefore, the ethoxy group's directing effect will dominate. jove.com

The positions ortho and para to the ethoxy group are C5 and C2, respectively. The C4 position is already substituted. The aldehyde group directs incoming electrophiles to the C5 position (which is meta to it). Since both groups direct to or reinforce the C5 position (ortho to the ethoxy and meta to the aldehyde), this position is strongly favored for substitution. The C2 position (ortho to ethoxy, ortho to aldehyde) would be less favored due to steric hindrance from the adjacent aldehyde group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Ethoxy-4-(3-hydroxypropoxy)-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde |

Chemo- and Regioselectivity in Multi-Functionalized Systems

Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of others. vaia.com this compound is an excellent substrate for studying chemoselectivity due to its three distinct functional groups: a primary alcohol, an aldehyde, and an activated aromatic ring.

Reactions at the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This reagent will not reduce the aromatic ring or cleave the ether linkages. The aldehyde can also be protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst) to allow for reactions at other sites without affecting the carbonyl group. libretexts.org

Reactions at the Alcohol: The primary alcohol can be selectively acylated to form an ester using acyl chlorides or anhydrides, typically in the presence of a base like pyridine. This reaction will not affect the aldehyde or the aromatic ring under standard conditions. As discussed previously, it can also be selectively oxidized. chemistrystudent.com

Reactions at the Aromatic Ring: As detailed in section 3.4, electrophilic substitution can be directed to the C5 position of the aromatic ring without altering the alcohol or aldehyde groups, provided the reagents are chosen carefully (e.g., avoiding strongly acidic conditions that might affect the aldehyde).

This ability to selectively target one functional group is fundamental in the synthesis of complex molecules derived from this scaffold.

Table 4: Chemoselective Transformations

| Target Functional Group | Reaction | Reagent | Product |

|---|---|---|---|

| Aldehyde | Reduction | NaBH₄, MeOH | [3-Ethoxy-4-(3-hydroxypropoxy)phenyl]methanol |

| Aldehyde | Protection | Ethylene Glycol, H⁺ | 2-(3-Ethoxy-4-(3-hydroxypropoxy)phenyl)-1,3-dioxolane |

| Alcohol | Esterification (Acetylation) | Acetyl Chloride, Pyridine | 3-(4-(Formyl)-2-ethoxyphenoxy)propyl acetate |

| Alcohol | Oxidation | PCC, DCM | 3-(4-(Formyl)-2-ethoxyphenoxy)propanal |

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 4 3 Hydroxypropoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To unambiguously assign every proton and carbon signal in 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde, a suite of 2D NMR experiments is essential. These experiments correlate signals to reveal through-bond and through-space connectivities.

¹H NMR: The proton NMR spectrum is the starting point. It would be expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the ethoxy and hydroxypropoxy side chains.

¹³C NMR: The carbon NMR spectrum would reveal a signal for each of the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the side chains.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would show correlations between adjacent protons within the ethoxy group (-OCH₂CH₃) and within the hydroxypropoxy group (-OCH₂CH₂CH₂OH).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the carbon signal to which it is directly attached. researchcommons.org This is crucial for definitively linking the proton assignments to their corresponding carbon atoms in the molecular skeleton. researchcommons.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental for piecing together the molecular fragments. For instance, it would show a correlation from the aldehyde proton to the aromatic ring carbons, and from the methylene (B1212753) protons of the side chains to the oxygen-substituted aromatic carbons, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding. It is particularly useful for confirming the substitution pattern on the benzene (B151609) ring by showing correlations between the ethoxy/hydroxypropoxy protons and the adjacent aromatic protons.

Predicted ¹H and ¹³C NMR Data

Note: The following data is predicted based on established chemical shift principles and data from structurally similar compounds. Actual experimental values may vary.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | C=O | 9.85 (s, 1H) | 191.5 | C-2, C-6 |

| 2 | Ar-C | - | 130.5 | H-1, H-6 |

| 3 | Ar-C | 7.42 (d, 1H) | 111.8 | C-1, C-4, C-5 |

| 4 | Ar-C | - | 149.5 | H-3, H-5, H-1' |

| 5 | Ar-C | - | 154.0 | H-6, H-1'' |

| 6 | Ar-C | 7.40 (dd, 1H) | 126.5 | C-2, C-4, C-5 |

| 1' | -OCH₂- | 4.18 (q, 2H) | 64.5 | C-4, C-2' |

| 2' | -CH₃ | 1.45 (t, 3H) | 14.8 | C-1' |

| 1'' | -OCH₂- | 4.10 (t, 2H) | 69.0 | C-5, C-2'' |

| 2'' | -CH₂- | 2.05 (p, 2H) | 32.0 | C-1'', C-3'' |

| 3'' | -CH₂OH | 3.70 (t, 2H) | 61.0 | C-2'', -OH |

| - | -OH | ~2.5 (br s, 1H) | - | C-3'' |

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) studies involve acquiring spectra at variable temperatures to investigate molecular motions that occur on the NMR timescale. For this compound, DNMR could be used to study the rotational barriers around the C-O bonds of the alkoxy side chains and the C-C bond connecting the aldehyde group to the aromatic ring. At low temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals as the temperature increases and rotation becomes faster. This analysis provides valuable insight into the molecule's conformational flexibility and preferred spatial arrangements.

Quantitative NMR for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. By integrating the area of a specific signal from the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity and thus the purity of the compound can be calculated with high precision. This technique could be employed to assess the purity of a synthesized batch of this compound. Furthermore, qNMR can be used to monitor the progress of its synthesis by tracking the disappearance of reactant signals and the appearance of product signals over time.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₆O₄, with a calculated monoisotopic mass of 224.1049 Da. An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value to within a few parts per million, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. Key fragmentation patterns for benzaldehyde (B42025) derivatives often involve the loss of the aldehyde group or side chains.

Predicted Fragmentation Pattern

Note: The following fragmentation data is predicted based on established mass spectrometry principles for similar structures.

Interactive Table: Predicted HRMS and MS/MS Fragmentation Data

| m/z (Predicted) | Ion Formula | Description of Loss |

| 225.1121 | [C₁₂H₁₇O₄]⁺ | [M+H]⁺, Protonated molecular ion |

| 207.0919 | [C₁₂H₁₅O₃]⁺ | Loss of H₂O (water) from the hydroxypropoxy group |

| 195.0919 | [C₁₁H₁₅O₃]⁺ | Loss of CHO (formyl radical) |

| 167.0603 | [C₉H₁₁O₃]⁺ | Loss of C₃H₆O (hydroxypropoxy radical) |

| 151.0400 | [C₈H₇O₃]⁺ | Loss of C₂H₅ (ethyl radical) from the ethoxy group, followed by rearrangement |

| 123.0446 | [C₇H₇O₂]⁺ | Cleavage of both side chains from the aromatic ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

The IR and Raman spectra would confirm the key functional groups in this compound:

O-H Stretch: A broad absorption band in the IR spectrum around 3400 cm⁻¹ would confirm the presence of the hydroxyl group.

C-H Stretches: Signals in the 2850-3000 cm⁻¹ region would correspond to the aliphatic C-H bonds of the side chains. Aromatic C-H stretches would appear just above 3000 cm⁻¹.

Aldehyde C-H Stretch: Two characteristic weak bands would be expected near 2820 cm⁻¹ and 2720 cm⁻¹.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1685-1700 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group.

C=C Stretches: Aromatic ring vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region would correspond to the C-O ether and alcohol linkages.

Predicted Vibrational Spectroscopy Data

Note: The following data is predicted based on typical frequencies for the given functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy Type |

| O-H stretch (alcohol) | ~3400 (broad) | IR |

| Aromatic C-H stretch | ~3050 | IR, Raman |

| Aliphatic C-H stretch | 2850-2980 | IR, Raman |

| Aldehyde C-H stretch | ~2820, ~2720 | IR |

| C=O stretch (aldehyde) | ~1690 (strong) | IR, Raman |

| Aromatic C=C stretch | 1500-1600 | IR, Raman |

| C-O stretch (ether/alcohol) | 1020-1250 (strong) | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), these transitions primarily involve π → π* and n → π* transitions of the electrons in the benzene ring and the carbonyl group.

The UV-Vis spectrum of a compound is influenced by the extent of conjugation and the presence of auxochromic groups (e.g., -OH, -OR) and chromophores (e.g., -C=O). In 3-Ethoxy-4-hydroxybenzaldehyde, the benzaldehyde moiety is the primary chromophore. The hydroxyl and ethoxy groups act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzaldehyde.

Table 1: UV-Vis Spectral Data for 3-Ethoxy-4-hydroxybenzaldehyde

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| Not Available | Not Available | Not Specified | π → π* | nist.gov |

| Not Available | Not Available | Not Specified | n → π* | nist.gov |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

As specific crystallographic data for this compound is not publicly available, the crystal structure of 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is presented here as a reference. The crystallographic data for ethyl vanillin (B372448) reveals a monoclinic crystal system with the space group P21/c. nih.govresearchgate.net The asymmetric unit contains two independent molecules. nih.gov The molecules are essentially planar and exhibit an intramolecular O—H⋯O hydrogen bond. nih.gov In the crystal, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming infinite ribbons along the c-axis, which then pack into layers. nih.govresearchgate.net

Table 2: Crystallographic Data for 3-Ethoxy-4-hydroxybenzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Crystal Data | ||

| Chemical Formula | C₉H₁₀O₃ | nih.gov |

| Formula Weight | 166.17 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 13.7352 (6) | nih.gov |

| b (Å) | 14.4140 (6) | nih.gov |

| c (Å) | 8.7890 (4) | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 100.742 (3) | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 1709.55 (13) | nih.gov |

| Z | 8 | nih.gov |

| Data Collection | ||

| Radiation | Mo Kα | nih.gov |

| Temperature (K) | 296 | nih.gov |

| Refinement | ||

| R[F² > 2σ(F²)] | 0.048 | nih.gov |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. This comparison serves as a crucial verification of the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₂H₁₆O₄. chemsynthesis.com Based on this formula, the theoretical elemental composition can be calculated. While experimental elemental analysis data for this specific compound is not available in the public domain, the theoretical values provide a benchmark for what would be expected from an experimental analysis of a pure sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 64.27 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.19 |

| Oxygen | O | 15.999 | 4 | 63.996 | 28.54 |

| Total | | | | 224.256 | 100.00 |

Theoretical and Computational Chemistry Studies on 3 Ethoxy 4 3 Hydroxypropoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost.

For 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde, a DFT calculation would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations. rasayanjournal.co.in

Upon optimization, various ground-state properties can be calculated. These include bond lengths, bond angles, and dihedral angles. For instance, in studies of the analogous 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), DFT calculations have been used to determine these geometric parameters. rasayanjournal.co.inresearchgate.net The optimized structure would reveal key spatial relationships, such as the planarity of the benzene (B151609) ring and the orientation of the ethoxy, hydroxypropoxy, and aldehyde functional groups.

Illustrative Optimized Geometric Parameters (for 3-Ethoxy-4-hydroxybenzaldehyde) This table demonstrates the type of data obtained from DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C=O | ~1.22 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C (ring) | ~119° - 121° |

| O=C-H | ~124° | |

| Dihedral Angle | C-C-O-C (ethoxy) | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rasayanjournal.co.in A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. dntb.gov.ua

For this compound, FMO analysis would map the electron density of the HOMO and LUMO. This would reveal the regions of the molecule most likely to participate in electron donation and acceptance. The HOMO is often localized on the electron-rich aromatic ring and the oxygen atoms of the ether and hydroxyl groups. The LUMO is typically centered on the electron-withdrawing aldehyde group and the benzene ring.

Illustrative FMO Properties (for 3-Ethoxy-4-hydroxybenzaldehyde) This table illustrates the kind of data generated from an FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. scispace.com It is a color-coded map that shows regions of negative and positive electrostatic potential.

Red regions indicate negative potential, corresponding to areas with high electron density. These are typically associated with electronegative atoms like oxygen and are prone to electrophilic attack.

Blue regions indicate positive potential, corresponding to areas with low electron density, such as around hydrogen atoms. These are sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, an EPS map would highlight the electronegative oxygen atoms of the aldehyde, ethoxy, and hydroxypropoxy groups as red areas, indicating their role as potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would appear as blue regions. This mapping is invaluable for predicting intermolecular interactions and the molecule's binding behavior. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral interpretation.

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net These theoretical shifts are valuable for assigning the signals in an experimental NMR spectrum. For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the aldehyde proton, and the protons of the ethoxy and hydroxypropoxy side chains.

Similarly, theoretical vibrational frequencies can be calculated. These correspond to the stretching, bending, and torsional motions of the atoms in the molecule and can be correlated with the peaks in an experimental Infrared (IR) and Raman spectrum. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values.

Illustrative Predicted Spectroscopic Data (for 3-Ethoxy-4-hydroxybenzaldehyde) This table shows examples of predicted spectroscopic data.

| Spectrum | Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR Frequencies | O-H stretch | ~3400 cm⁻¹ |

| C=O stretch | ~1680 cm⁻¹ | |

| C-O stretch | ~1270 cm⁻¹ | |

| ¹H NMR | Aldehyde (-CHO) | ~9.8 ppm |

| Aromatic (ring) | ~6.9 - 7.4 ppm | |

| Ethoxy (-OCH₂CH₃) | ~4.1 ppm (CH₂) / ~1.4 ppm (CH₃) | |

| ¹³C NMR | Aldehyde (C=O) | ~191 ppm |

| Aromatic (C-O) | ~147 - 152 ppm |

Conformational Analysis and Potential Energy Surface Mapping

The side chains of this compound, particularly the flexible hydroxypropoxy group, can rotate around single bonds, leading to different spatial arrangements called conformers. A conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Transition State Calculations

Should this compound be involved in a chemical reaction, computational chemistry can be used to elucidate the reaction mechanism. This involves identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. epstem.net For example, if studying the oxidation of the aldehyde group to a carboxylic acid, transition state calculations could help to understand the step-by-step process of the reaction, including the role of any catalysts.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into solution behavior and intermolecular interactions. For a molecule such as this compound, MD simulations can elucidate its conformational flexibility, solvation characteristics, and the nature of its interactions with solvent molecules and other solutes.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic aqueous conditions, or an organic solvent to represent non-polar environments. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Conformational Analysis: The ethoxy and hydroxypropoxy side chains of the molecule are flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. The dihedral angles of the side chains would be monitored throughout the simulation to understand their rotational dynamics and preferred orientations.

Solvation and Hydrogen Bonding: The presence of a hydroxyl group, an ether linkage, and a carbonyl group allows this compound to act as both a hydrogen bond donor and acceptor. In aqueous solution, MD simulations can quantify the extent and lifetime of hydrogen bonds between the solute and water molecules. The radial distribution function (RDF) is a key metric calculated from MD trajectories to understand the solvation structure. For instance, the RDF between the aldehydic oxygen and water hydrogens would reveal the hydration shell around this functional group.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules, MD simulations can shed light on aggregation behavior and the formation of supramolecular structures. The benzaldehyde (B42025) core can participate in π-π stacking interactions with other aromatic rings, while the polar functional groups can form a network of intermolecular hydrogen bonds. rsc.orgnih.gov These non-covalent interactions are crucial in determining the physical properties of the substance in condensed phases. rsc.org

The following table illustrates the type of data that can be obtained from MD simulations to characterize the intermolecular interactions of this compound in a simulated aqueous environment.

| Interaction Type | Interacting Atoms (Solute - Solvent) | Average Distance (Å) | Average Number of Interactions |

| Hydrogen Bond (Acceptor) | Aldehyde Oxygen - Water Hydrogen | 2.8 | 1.5 |

| Hydrogen Bond (Acceptor) | Ether Oxygen (Ethoxy) - Water Hydrogen | 2.9 | 1.1 |

| Hydrogen Bond (Acceptor) | Ether Oxygen (Hydroxypropoxy) - Water Hydrogen | 2.9 | 1.3 |

| Hydrogen Bond (Donor) | Hydroxyl Hydrogen - Water Oxygen | 2.7 | 1.0 |

| Hydrophobic Interaction | Benzene Ring - Water | >3.5 | N/A |

This table is a representative example of data that could be generated from a molecular dynamics simulation and is for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. iupac.org These models are built by finding a mathematical correlation between a set of molecular descriptors and an experimental property. For this compound, QSPR models can be developed to predict various non-biological properties, saving time and resources compared to experimental measurements.

Molecular Descriptors: The first step in a QSPR study is the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices and molecular weight.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, polarizability, and partial charges on atoms. britannica.com

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO and LUMO energies. nih.gov

Property Prediction: Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with a specific property. researchgate.net For this compound, QSPR models could be developed for properties such as:

Boiling Point: The boiling point of aldehydes and ketones generally increases with molecular weight due to stronger van der Waals forces. byjus.com The polarity of the carbonyl group also contributes to dipole-dipole interactions. byjus.comgeeksforgeeks.org

Solubility: The presence of hydrogen bond donors and acceptors in this compound suggests it would be soluble in polar solvents like water. embibe.com However, the aromatic ring and the length of the alkyl chains will influence its solubility in non-polar solvents.

Refractive Index: This property is related to the polarizability of the molecule, which can be calculated as a molecular descriptor.

The following table provides a hypothetical QSPR model for predicting the boiling point of a series of substituted benzaldehydes, including this compound.

| Compound Name | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

| Benzaldehyde | 106.12 | 17.07 | 178.1 |

| 4-Hydroxybenzaldehyde | 122.12 | 37.30 | 245.5 |

| 3-Ethoxy-4-hydroxybenzaldehyde | 166.17 | 46.53 | 285.2 |

| This compound | 224.25 | 66.76 | 345.8 |

This table presents a simplified, illustrative QSPR model. Actual QSPR models often involve more complex descriptors and statistical methods.

By establishing robust QSPR models, the properties of new, yet-to-be-synthesized derivatives of this compound can be estimated, guiding further research and development in a more efficient manner.

Synthesis and Characterization of Novel Derivatives and Analogues of 3 Ethoxy 4 3 Hydroxypropoxy Benzaldehyde

Design Principles for Structural Diversification and Functional Group Manipulation

The primary goal in designing derivatives of 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde is to achieve structural diversification for tuning physicochemical and functional properties. The key reactive sites for manipulation are the aldehyde group, the terminal hydroxyl group of the hydroxypropoxy chain, and the aromatic ring itself.

Aldehyde Group: This group is a prime target for condensation reactions, particularly with primary amines to form imines (Schiff bases). This transformation replaces the carbonyl C=O bond with a C=N double bond, introducing a wide variety of substituents depending on the amine used. This modification significantly alters the electronic and steric profile of the molecule.

Hydroxypropoxy Moiety: The terminal primary alcohol is amenable to classic alcohol reactions such as esterification and etherification. Esterification with various acid chlorides or carboxylic acids introduces new carbonyl functionalities and lipophilic or functional chains. Etherification with alkyl halides or other electrophiles can cap the hydroxyl group or link the molecule to other scaffolds.

Aromatic Ring: The benzene (B151609) ring is substituted with two alkoxy groups (ethoxy and hydroxypropoxy), which are ortho-, para-directing activators for electrophilic aromatic substitution. This allows for the introduction of additional functional groups, such as nitro or halo groups, onto the aromatic core, further modifying the electronic properties of the entire molecule. frontiersin.org

Polymerizable Moieties: A key strategy for creating macromolecular structures is to introduce polymerizable functional groups. researchgate.net The terminal hydroxyl group can be readily converted into an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization. researchgate.net Alternatively, it can be functionalized with moieties suitable for other polymerization techniques like ring-opening metathesis polymerization (ROMP). acs.org

These manipulations allow for the systematic alteration of the molecule's size, polarity, hydrogen-bonding capability, and electronic structure, enabling the exploration of its potential in materials science and other fields.

Formation of Schiff Bases and Other Imine Derivatives from the Aldehyde Group

The reaction of the aldehyde functional group in this compound with primary amines is a straightforward and efficient method for synthesizing Schiff bases, also known as imines. This condensation reaction typically involves refluxing the aldehyde and the amine in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. acs.org The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration to form the characteristic azomethine (C=N) group. acs.orgnih.gov

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

A wide array of primary amines can be utilized, leading to a diverse library of Schiff base derivatives. The properties of the resulting imine are directly influenced by the nature of the R' group introduced from the amine.

Table 1: Examples of Schiff Base Derivatives from this compound This table is illustrative and based on common chemical reactions.

| Reactant Amine | Name of Amine | Resulting Schiff Base Derivative Name |

| Aniline (B41778) | Aniline | N-(3-Ethoxy-4-(3-hydroxypropoxy)benzylidene)aniline |

| 4-Nitroaniline | 4-Nitroaniline | N-(3-Ethoxy-4-(3-hydroxypropoxy)benzylidene)-4-nitroaniline |

| 4-Aminobenzoic acid | 4-Aminobenzoic acid | 4-(((3-Ethoxy-4-(3-hydroxypropoxy)benzylidene)amino)benzoic acid |

| 2-Aminophenol | 2-Aminophenol | 2-(((3-Ethoxy-4-(3-hydroxypropoxy)benzylidene)amino)phenol |

The formation of these derivatives can be readily monitored by spectroscopic methods. For instance, in FT-IR spectroscopy, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching of the primary amine, coupled with the appearance of a new C=N stretching band (typically around 1630 cm⁻¹), confirms the formation of the Schiff base. acs.org Similarly, ¹H NMR spectroscopy would show a characteristic singlet for the azomethine proton (CH=N) appearing at approximately 8.4-8.7 ppm. ktu.edu

Preparation of Esters, Ethers, and Other Functionalized Derivatives at the Hydroxypropoxy Moiety

The terminal primary hydroxyl group on the 3-carbon propoxy chain is another key site for derivatization, allowing for the synthesis of various esters and ethers.

Esterification: Esters can be synthesized by reacting this compound with acid chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). rsc.orgacs.org This reaction introduces an ester linkage (-COO-) and allows for the attachment of a wide range of functional groups. For example, reacting the parent compound with acyl chlorides can append alkyl or aryl chains of varying lengths. rsc.org

A general esterification reaction using an acid chloride is: R-OH + R'-COCl → R-O-CO-R' + HCl

Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis. This involves deprotonating the terminal hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, ethyl bromide). This method allows for the introduction of simple alkyl groups or more complex chains. One-pot reductive etherification processes have also been developed where a benzaldehyde (B42025) is reduced in an alcohol solvent in the presence of an acid catalyst, leading directly to benzyl (B1604629) ethers. nii.ac.jp

Table 2: Potential Ester and Ether Derivatives of this compound This table is illustrative and based on common synthetic transformations.

| Reagent | Reaction Type | Resulting Derivative Name |

| Acetyl chloride | Esterification | 3-(4-Formyl-2-ethoxyphenoxy)propyl acetate |

| Benzoyl chloride | Esterification | 3-(4-Formyl-2-ethoxyphenoxy)propyl benzoate |

| Methyl iodide (with NaH) | Etherification | 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde |

| Benzyl bromide (with NaH) | Etherification | 4-(3-(Benzyloxy)propoxy)-3-ethoxybenzaldehyde |

The successful synthesis of these derivatives is confirmed by spectroscopic analysis. In FT-IR, ester formation is indicated by the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹. For ethers, ¹H and ¹³C NMR spectroscopy would show new signals corresponding to the protons and carbons of the added alkyl or aryl group.

Modification of the Aromatic Ring through Directed Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of two electron-donating alkoxy groups at the C3 and C4 positions. These groups are ortho- and para-directing. Given the substitution pattern, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack. The C2 and C6 positions are also activated but are more sterically hindered.

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the ring, likely at the C5 position. The nitration of vanillin (B372448), a structurally similar compound, is a known procedure to produce 5-nitrovanillin. ktu.edu

Halogenation: Reactions with bromine in acetic acid or with N-chlorosuccinimide can introduce halogen atoms (Br, Cl) onto the aromatic ring, again favoring the C5 position.

Friedel-Crafts Reactions: While the aldehyde group is deactivating, the strong activation by the two alkoxy groups may still permit certain Friedel-Crafts acylation or alkylation reactions under specific conditions.

A study on the synthesis of substituted benzaldehydes demonstrated that bromo-substituted Weinreb amides could undergo further cross-coupling reactions, indicating that halogenated derivatives of the title compound could serve as intermediates for introducing further diversity, such as aryl or alkyl groups, via palladium-catalyzed cross-coupling reactions. researchgate.net

Synthesis of Oligomeric and Polymeric Architectures Incorporating the Benzaldehyde Scaffold

The functional groups on this compound make it a suitable building block, or monomer, for the synthesis of novel polymers. Several strategies can be employed, drawing from established methods for polymerizing vanillin derivatives. researchgate.netnih.gov

Free-Radical Polymerization: The terminal hydroxyl group can be esterified with acrylic acid or methacrylic acid (to form an acrylate or methacrylate derivative). This resulting monomer, containing a polymerizable vinyl group, can then undergo free-radical polymerization, often initiated by light (photopolymerization) or heat, to form a polymer with the benzaldehyde scaffold as a pendant group. researchgate.netnih.gov This approach has been used to create cross-linked polymers from vanillin derivatives for applications like 3D printing. rsc.org

Ring-Opening Metathesis Polymerization (ROMP): The hydroxyl group can be functionalized with a strained cyclic olefin, such as a norbornene moiety. The resulting monomer can then be polymerized using a Grubbs catalyst in a ROMP process, which is known for producing polymers with well-controlled molecular weights and architectures, including block copolymers. acs.org

Polycondensation: The aldehyde and hydroxyl functionalities can both participate in polycondensation reactions. For example, Schiff base polymerization can occur if a dialdehyde (B1249045) derivative is reacted with a diamine, forming a polyimine. Alternatively, the core structure could be incorporated into polyesters or polyethers through reactions involving its hydroxyl group with appropriate di-acid or di-halo co-monomers.

Copolymerization: The functionalized monomer derived from this compound can be copolymerized with other monomers, such as styrene (B11656) or other methacrylates, to create copolymers with tunable properties. acs.orgresearchgate.net Anionic copolymerization of electron-deficient benzaldehydes with phthalaldehyde has been shown to be a viable route to functional, degradable polymers. nii.ac.jp

The resulting polymers can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to identify thermal transitions like the glass transition temperature (Tg). nih.gov

Comprehensive Spectroscopic, Thermal, and Structural Characterization of Novel Derivatives

A thorough characterization is essential to confirm the chemical structure and purity of the newly synthesized derivatives and to understand their physical properties. A multi-technique approach is typically employed.

Table 3: Characterization Techniques for Derivatives of this compound

| Technique | Purpose and Expected Observations |

| FT-IR Spectroscopy | To identify functional groups. For Schiff bases, a C=N stretch (1600-1650 cm⁻¹) appears while the C=O stretch vanishes. acs.org For esters, a new C=O stretch appears (1730-1750 cm⁻¹). For all derivatives, the broad O-H stretch (~3400 cm⁻¹) from the starting material would disappear if the hydroxyl group was modified. |

| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed molecular structure. ¹H NMR provides information on the number and environment of protons. For example, a new singlet around 8.5 ppm indicates an azomethine proton (CH=N) in a Schiff base. ktu.edu ¹³C NMR confirms the carbon skeleton and the presence of new functional groups (e.g., signals for ester carbonyls or new alkyl groups in ethers). |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. The molecular ion peak should correspond to the calculated mass of the derivative. |

| Melting Point (mp) | To assess purity. Pure crystalline solids typically have a sharp melting point range. |

| UV-Vis Spectroscopy | To study the electronic transitions within the molecule. Modifications, especially to the aromatic ring or the formation of conjugated systems like Schiff bases, will alter the absorption spectrum. |

| Differential Scanning Calorimetry (DSC) | For polymeric materials, this technique is used to determine thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the material's amorphous or crystalline nature. nih.gov |

| Gel Permeation Chromatography (GPC) | Used exclusively for polymers to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. nih.gov |

By applying these analytical methods, a complete profile of each new derivative can be established, confirming successful synthesis and providing a foundation for exploring its potential applications.

Applications of 3 Ethoxy 4 3 Hydroxypropoxy Benzaldehyde and Its Derivatives in Advanced Materials Science

Utilization as Monomers for Polymer Synthesis

The aldehyde and hydroxyl functionalities of 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde and its analogs are key to their use as monomers in various polymerization reactions, leading to materials with interesting and tunable properties for advanced applications.

While specific research on the use of this compound in polycondensation reactions is not extensively documented, the fundamental reactivity of its functional groups allows for its theoretical application in forming various polymers. The hydroxyl group can participate in esterification reactions with dicarboxylic acids or their derivatives to form polyesters. Similarly, it can undergo etherification to produce polyethers. The aldehyde group can react with diols to form polyacetals. These reactions are foundational in polymer chemistry for creating a wide array of materials with diverse thermal and mechanical properties. For instance, the related compound 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) can be used in reactions that form ether linkages. biocrick.com

A significant area of application for derivatives of 3-Ethoxy-4-hydroxybenzaldehyde is in the synthesis of polyazomethines, a class of Schiff base polymers. These polymers are created through the polycondensation reaction between a dialdehyde (B1249045) monomer and a diamine. For example, a bis-aldehyde monomer, 3-ethoxy-4-(4'-formyl-phenoxy)benzaldehyde, synthesized from 3-Ethoxy-4-hydroxybenzaldehyde, has been polymerized with p-phenylenediamine (B122844) and 4,4'-diaminodiphenyl ether to yield poly(azomethine)s. biocrick.com The resulting polymers possess conjugated systems of C=N double bonds, which are responsible for their unique optoelectronic properties. biocrick.com Schiff bases derived from 3-ethoxy-4-hydroxybenzaldehyde and various amines have also been synthesized and characterized, forming the basis for these polymers. kaust.edu.sa

The properties of polymers derived from 3-Ethoxy-4-hydroxybenzaldehyde analogs have been a subject of scientific investigation. The poly(azomethine)s mentioned above have been characterized for their physicochemical properties. biocrick.com

Thermal Stability: Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of these polymers. For poly(azomethine)s derived from a 3-ethoxy-4-(4'-formyl-phenoxy)benzaldehyde monomer, the studies indicate good thermal stability, which is a crucial characteristic for materials intended for use in electronic devices. biocrick.com

Electrical Conductivity: The electrical conductivity of these pristine poly(azomethine)s has been investigated. The extended conjugation along the polymer backbone provides a pathway for charge transport, making them promising materials for applications in organic electronics. biocrick.com

Optical Properties: The optical properties, including UV-Vis absorption and photoluminescence, are also key areas of study. The chromophoric units within the polymer chain, originating from the benzaldehyde (B42025) derivative, dictate the absorption and emission of light, which is relevant for applications in light-emitting diodes (LEDs) and other optoelectronic devices. biocrick.com

Interactive Data Table: Properties of a Polyazomethine Derived from a 3-Ethoxy-4-hydroxybenzaldehyde Analog

| Property | Value | Reference |

| Monomer | 3-ethoxy-4-(4'-formyl-phenoxy)benzaldehyde | biocrick.com |

| Co-monomer | p-phenylenediamine | biocrick.com |

| Polymer Type | Poly(azomethine) | biocrick.com |

| Characterization Techniques | FT-IR, NMR, TGA, UV-Vis, Photoluminescence, Electrical Conductivity | biocrick.com |

Components in Liquid Crystalline Materials

The rigid, rod-like molecular structure that can be derived from the benzaldehyde core makes this compound and its derivatives suitable candidates for the design of liquid crystalline materials.

The synthesis of mesogenic (liquid crystal-forming) compounds often involves the creation of Schiff bases, where the aldehyde group of a benzaldehyde derivative reacts with an aniline (B41778) derivative. This reaction creates an azomethine linkage (-CH=N-) which extends the rigid core of the molecule, a common feature in calamitic (rod-shaped) liquid crystals. researchgate.net For instance, new Schiff bases have been synthesized from substituted benzaldehydes and anilines to create molecules that exhibit liquid crystalline phases. researchgate.net While not specifically using the 3-hydroxypropoxy variant, the principle of using the 3-ethoxy-4-substituted benzaldehyde core is established in the design of such mesogenic compounds. The synthesis of related aldehyde-containing compounds for liquid crystal applications has also been reported. researchgate.net

The characterization of the liquid crystalline behavior of these synthesized compounds is typically performed using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.net POM allows for the visual identification of different liquid crystalline textures (phases), such as nematic and smectic phases. researchgate.net DSC is used to determine the temperatures at which phase transitions occur (e.g., from a crystalline solid to a liquid crystal, or from one type of liquid crystal phase to another, and finally to an isotropic liquid). researchgate.net

For example, a series of Schiff bases, 2,4-bis(4'-n-nonyloxy-benzoyloxy)benzylidene-4''-n-alkyloxyaniline, which incorporates a benzaldehyde-derived core, was found to exhibit liquid crystalline properties that were dependent on the length of the terminal alkoxy chain. researchgate.net The study of such systems provides insight into how molecular structure influences the type of mesophase formed and the temperature range over which it is stable. researchgate.net

Interactive Data Table: Example of Phase Transition Temperatures for a Liquid Crystalline Schiff Base Series

| Compound (n-alkoxy chain length) | Heating (°C) | Cooling (°C) | Mesophase | Reference |

| n=1 | Cr 120.5 I | I 118.0 Cr | - | researchgate.net |

| n=2 | Cr 110.2 I | I 107.5 Cr | - | researchgate.net |

| n=3 | Cr 98.6 I | I 95.3 Cr | - | researchgate.net |

| n=4 | Cr 85.1 N 90.3 I | I 89.1 N 78.2 Cr | Nematic | researchgate.net |

| n=5 | Cr 79.8 N 92.5 I | I 91.3 N 72.1 Cr | Nematic | researchgate.net |

| n=6 | Cr 75.2 N 93.8 I | I 92.6 N 68.5 Cr | Nematic | researchgate.net |

| n=7 | Cr 72.1 S_A 80.5 N 94.2 I | I 93.1 N 78.3 S_A 65.4 Cr | Smectic A, Nematic | researchgate.net |

| n=8 | Cr 70.3 S_A 88.6 N 93.5 I | I 92.4 N 86.8 S_A 63.2 Cr | Smectic A, Nematic | researchgate.net |

| n=9 | Cr 68.5 S_A 95.7 I | I 94.6 S_A 61.8 Cr | Smectic A | researchgate.net |

| n=10 | Cr 66.8 S_A 101.2 I | I 100.1 S_A 59.7 Cr | Smectic A | researchgate.net |

| Cr = Crystal, N = Nematic, S_A = Smectic A, I = Isotropic Liquid |

Electro-Optical Response and Anisotropy of Liquid Crystal Systems

Currently, there is a notable absence of dedicated research in peer-reviewed literature investigating the direct application or integration of this compound into liquid crystal (LC) mixtures. Consequently, no specific data on its influence on the electro-optical response, such as threshold voltage, switching times, or the dielectric anisotropy of LC systems, is available. The synthesis of liquid crystalline materials typically requires molecules with significant structural anisotropy, such as a rigid core composed of multiple phenyl rings and flexible terminal alkyl chains. While the benzaldehyde core of this compound is a common feature in some LC structures, the molecule as a whole may not possess the requisite aspect ratio to induce or significantly modify a mesophase on its own.

Precursors for Photoactive and Optoelectronic Materials

The potential of this compound as a precursor for materials in photonics and electronics is predicated on its functional groups. The aldehyde can participate in condensation reactions to extend conjugation, while the hydroxyl group allows for esterification or etherification to graft the molecule onto polymers or other structures.

There are no specific, documented instances in scientific journals or patents of this compound being utilized as a key building block for the synthesis of commercial or academically significant fluorescent dyes or pigments for non-biological applications. The development of fluorescent materials often relies on creating extended π-conjugated systems or rigid, planar structures that promote high quantum yields, a role for which this specific precursor has not been explored.

Scientific literature does not currently contain reports on the integration of this compound into the active layers of organic semiconductors or as a component in the synthesis of materials for photovoltaic devices. The performance of such devices is highly dependent on the electronic properties (e.g., HOMO/LUMO levels) and charge transport characteristics of their constituent materials, and this particular aldehyde has not been characterized for these purposes.

Intermediates in the Synthesis of Specialty Chemicals and Fine Chemicals

The most clearly defined application of this compound is as an intermediate in multi-step chemical syntheses. Its bifunctional nature—possessing both an aldehyde and a hydroxyl group—makes it a versatile starting point for constructing more complex molecules.

The primary documented use of this compound is as a precursor in the synthesis of fragrance compounds. A key chemical pathway involves its conversion to 2-ethoxy-4-(1-propenyl)phenyl 3-hydroxypropyl ether, a molecule with organoleptic properties. This transformation highlights the utility of the starting aldehyde in building specific isomers of fragrance molecules.

The synthesis proceeds via a Wittig reaction or a related olefination on the aldehyde group to introduce the propenyl moiety. This pathway underscores the strategic importance of the aldehyde functional group in carbon-carbon bond formation.

Table 1: Chemical Pathway from Precursor to Fragrance Intermediate

| Step | Reactant(s) | Reagent(s) | Product | Purpose of Transformation |

|---|

While theoretically plausible due to its functional groups capable of forming non-covalent interactions (e.g., hydrogen bonding from the hydroxyl group), there are no academic studies or patents that specifically describe the use of this compound as a foundational building block for the design and synthesis of complex supramolecular assemblies like rotaxanes, catenanes, or metal-organic frameworks.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. A primary focus for future research on 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde should be the development of novel synthetic routes that are not only efficient but also environmentally benign. The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a critical metric in this endeavor. primescholars.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and activity, substrate scope. |

| Catalytic Hydrogenation | High atom economy, potential for continuous processing. | Catalyst development, selectivity control. |